1-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
CAS No.: 922846-33-1
VCID: VC7621588
Molecular Formula: C27H28ClN5O2
Molecular Weight: 490
* For research use only. Not for human or veterinary use.
![1-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide - 922846-33-1](/images/structure/VC7621588.png)
Description |
1-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds are known for their diverse biological activities, including potential anti-cancer properties . The specific compound features a chlorophenyl group and a cyclopentanecarboxamide moiety, which contribute to its potential pharmacological effects. SynthesisThe synthesis of 1-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide typically involves several key steps, although detailed technical methods may vary based on specific reagents and conditions used. Generally, such syntheses require careful control of temperature, solvent choice, and catalyst presence. Biological Activity and Potential ApplicationsPyrazolo[3,4-d]pyrimidine derivatives are of interest due to their diverse biological activities. While specific data on this compound's biological activity is limited, compounds in this class have shown potential in various therapeutic areas, including anti-cancer properties . In vitro studies using cancer cell lines often provide data supporting these mechanisms. |
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CAS No. | 922846-33-1 |
Product Name | 1-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide |
Molecular Formula | C27H28ClN5O2 |
Molecular Weight | 490 |
IUPAC Name | 1-(4-chlorophenyl)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentane-1-carboxamide |
Standard InChI | InChI=1S/C27H28ClN5O2/c1-19-4-6-20(7-5-19)17-32-18-30-24-23(25(32)34)16-31-33(24)15-14-29-26(35)27(12-2-3-13-27)21-8-10-22(28)11-9-21/h4-11,16,18H,2-3,12-15,17H2,1H3,(H,29,35) |
Standard InChIKey | CLFZQMVCPSJTIS-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl |
Solubility | not available |
PubChem Compound | 40908495 |
Last Modified | Aug 19 2023 |
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